
Methyl(phenyl)silanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(phenyl)silanone, also known as methylphenylsilanone, is an organosilicon compound with the molecular formula C7H8OSi. It is characterized by a silicon atom bonded to a methyl group, a phenyl group, and an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl(phenyl)silanone can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with silicon tetrachloride, followed by hydrolysis to yield the desired silanone . Another method includes the reaction of phenylsilane with oxidizing agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves the use of fluidized bed reactors where elementary silicon is reacted with chloroalkanes in the presence of a copper catalyst . This method allows for the efficient production of various silanes, including this compound, with high yields.
Chemical Reactions Analysis
Types of Reactions
Methyl(phenyl)silanone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it to silanes or other silicon-containing compounds.
Substitution: It can participate in substitution reactions where the phenyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction . Substitution reactions often require catalysts like palladium or platinum to facilitate the process .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl(phenyl)silanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which methyl(phenyl)silanone exerts its effects involves its ability to act as a radical H-donor or hydride donor, depending on the reaction conditions . This property makes it a versatile reagent in various chemical transformations. The molecular targets and pathways involved include interactions with oxygen and fluorine atoms, which are facilitated by the silicon atom’s affinity for these elements .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl(phenyl)silanone include:
Phenylsilane: Structurally related with a silyl group replacing the methyl group.
Diphenylsilane: Contains two phenyl groups bonded to the silicon atom.
Triphenylsilane: Contains three phenyl groups bonded to the silicon atom.
Uniqueness
This compound is unique due to its specific combination of a methyl group and a phenyl group bonded to the silicon atom, which imparts distinct chemical properties and reactivity compared to other silanes. This uniqueness makes it valuable in specialized applications where specific reactivity patterns are required .
Properties
CAS No. |
4543-12-8 |
|---|---|
Molecular Formula |
C7H8OSi |
Molecular Weight |
136.22 g/mol |
IUPAC Name |
methyl-oxo-phenylsilane |
InChI |
InChI=1S/C7H8OSi/c1-9(8)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
IXKNJYSAWNJQQY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](=O)C1=CC=CC=C1 |
Related CAS |
9005-12-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12508737.png)
![17-(Cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol;2,3-dihydroxybutanedioic acid](/img/structure/B12508743.png)
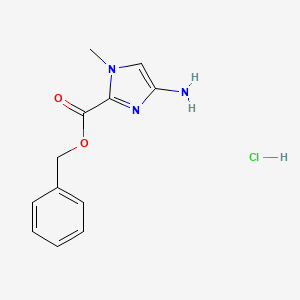
![(5E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoic acid](/img/structure/B12508752.png)
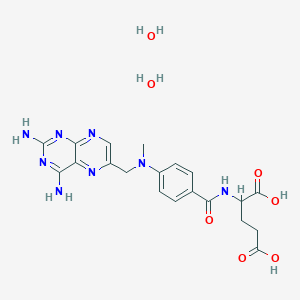
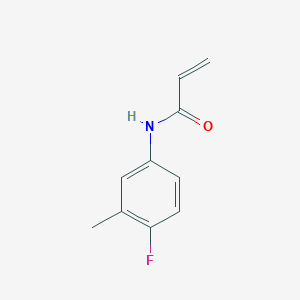
![ethyl 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B12508767.png)
![2,8-bis[4-(2-ethylhexyl)thiophen-2-yl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B12508770.png)
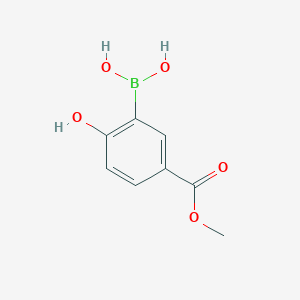
![3-{3-[3,5-Bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl}prop-2-enoic acid](/img/structure/B12508783.png)
![Tert-butyl 4-(3-{hydroxy[(3-hydroxy-2,3-dimethylbutan-2-YL)oxy]boranyl}phenyl)piperazine-1-carboxylate](/img/structure/B12508787.png)
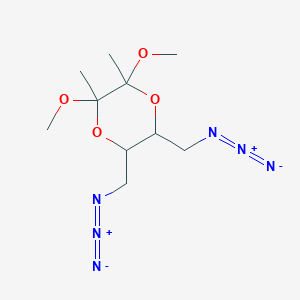
![2-[(3S)-3-methylmorpholin-4-yl]ethanamine](/img/structure/B12508802.png)

